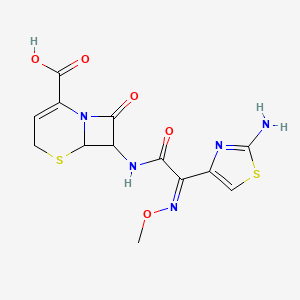
ceftizoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository . This compound is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Vorbereitungsmethoden
Ceftizoxime can be synthesized through various methods. One common synthetic route involves the use of methoxybenzyl ester as a raw material, which is then converted to this compound sodium through a series of reactions involving the removal of blocking groups and salt formation . Another method involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid, followed by salification . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of specific solvents and reagents .
Analyse Chemischer Reaktionen
Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrooxidation, which can be catalyzed by modified carbon paste electrodes . Common reagents used in these reactions include ionic liquids and nanoparticles, which enhance the electrocatalytic effect and improve the anodic peak current . Major products formed from these reactions include various oxidized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactamase resistance and the development of new antibiotics . In biology, this compound-loaded pectin nanocarriers have been developed for targeted drug delivery, showing good antimicrobial activity against various bacterial strains . In medicine, this compound is used to treat infections caused by both gram-positive and gram-negative bacteria, including those resistant to other antibiotics . In industry, this compound is used in the production of pharmaceutical formulations and as a reference standard for quality control .
Wirkmechanismus
Ceftizoxime exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to the weakening of the cell wall and eventual bacterial cell lysis and death . The molecular targets of this compound include various penicillin-binding proteins, and the pathways involved in its mechanism of action are related to the inhibition of peptidoglycan synthesis .
Vergleich Mit ähnlichen Verbindungen
Ceftizoxime is similar to other third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime . this compound is unique in that it lacks the acetoxymethyl group found in cefotaxime, which makes it less susceptible to metabolism and gives it a longer half-life . Compared to ceftriaxone and ceftazidime, this compound has a broader spectrum of activity against gram-negative bacteria but is less effective against Pseudomonas aeruginosa . Other similar compounds include cefamandole and moxalactam, which have different spectra of activity and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C13H13N5O5S2 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7- |
InChI-Schlüssel |
NNULBSISHYWZJU-IDUWFGFVSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















